molecular formula C14H22N2O2 B12426702 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No.: B12426702
M. Wt: 255.37 g/mol
InChI Key: PMGUCIDDSCRAMY-RPIBLTHZSA-N
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Description

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a synthetic compound characterized by its unique structure, which includes deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Preparation of Deuterated Ethylamine: The starting material, deuterated ethylamine, can be synthesized by the reaction of ethylamine with deuterium gas under specific conditions.

    Formation of the Acetamide Moiety: The deuterated ethylamine is then reacted with 3-hydroxy-2,6-dimethylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and unique pharmacokinetic properties.

    Industry: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

Mechanism of Action

The mechanism of action of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxyphenyl)acetamide: Lacks the dimethyl groups on the phenyl ring.

    2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

255.37 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)/i1D3,5D2

InChI Key

PMGUCIDDSCRAMY-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)O)C

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C

Origin of Product

United States

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